3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone
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Overview
Description
3-[1,4-Dioxa-8-azaspiro[45]decan-8-ylmethyl]-4’-methoxybenzophenone is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4’-methoxybenzophenone typically involves multiple steps. One common route includes the reaction of 4’-methoxybenzophenone with 1,4-dioxa-8-azaspiro[4.5]decane under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4’-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzophenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4’-methoxybenzophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4’-methoxybenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound used in similar synthetic applications.
4’-Methoxybenzophenone: Shares the benzophenone moiety and is used in various chemical reactions.
Uniqueness
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4’-methoxybenzophenone is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-20-7-5-18(6-8-20)21(24)19-4-2-3-17(15-19)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKROBUIUVLWEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643298 |
Source
|
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-44-9 |
Source
|
Record name | Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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